![molecular formula C19H22F2N2O2 B6073402 2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol](/img/structure/B6073402.png)
2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol
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Overview
Description
2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic properties.
Mechanism of Action
DFP-10825 acts as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent, but not fully. This partial activation can lead to a decrease in the release of dopamine, which is associated with reward and motivation. By modulating the activity of the dopamine D3 receptor, DFP-10825 may have therapeutic potential for the treatment of addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that DFP-10825 can modulate the activity of the dopamine D3 receptor in the brain, which can lead to changes in behavior, mood, and cognition. It has also been found to have anxiolytic and antidepressant-like effects in animal models. However, the long-term effects of DFP-10825 on the brain and body are not yet fully understood.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its ability to modulate the activity of the receptor. However, its partial agonist activity and potential for off-target effects may limit its usefulness in certain experiments. Additionally, the long-term effects of DFP-10825 on the brain and body need to be further studied before it can be considered for clinical use.
Future Directions
There are several future directions for research on DFP-10825. One area of interest is the potential use of DFP-10825 for the treatment of addiction and other neuropsychiatric disorders. Additionally, further studies are needed to understand the long-term effects of DFP-10825 on the brain and body. Finally, research on the structure-activity relationship of DFP-10825 may lead to the development of more potent and selective dopamine D3 receptor modulators.
Synthesis Methods
DFP-10825 is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with piperidine, followed by the reaction of the resulting compound with 2-bromo-3-methoxybenzaldehyde. The final product is obtained through a purification process that involves recrystallization.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have shown that DFP-10825 can modulate the activity of the dopamine D3 receptor, which may have implications for the treatment of addiction, depression, and other neuropsychiatric disorders.
properties
IUPAC Name |
2-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-3-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2/c1-25-19-6-2-5-18(24)15(19)12-23-9-3-4-14(11-23)22-13-7-8-16(20)17(21)10-13/h2,5-8,10,14,22,24H,3-4,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPWBAUAHDDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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